molecular formula C10H12BNO3 B13140659 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide

Cat. No.: B13140659
M. Wt: 205.02 g/mol
InChI Key: PDPFDHCTBXOPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide (CAS 1268336-31-7) is a benzoxaborole derivative with the molecular formula C10H12BNO3 and a molecular weight of 205.02 g/mol . Benzoxaboroles are a class of compounds known for their unique physicochemical properties, which include Lewis acidity and the ability to form reversible complexes with biological diols, making them a versatile scaffold in medicinal chemistry . While the specific research applications for this propanamide-substituted compound are not fully detailed in the literature, related benzoxaboroles have demonstrated significant potential in various therapeutic areas. Broadly, benzoxaborole-based compounds have been investigated as anticancer agents, with some derivatives shown to inhibit the endonuclease activity of Cleavage and Polyadenylation Specific Factor 3 (CPSF3), a key enzyme in pre-mRNA processing, leading to impaired gene expression and cancer cell death . Other benzoxaboroles are known to exhibit potent antibacterial and antifungal activities, often through inhibition of essential enzymes like leucyl-tRNA synthetase . Researchers may explore this particular compound for its potential in these or novel biological contexts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanamide

InChI

InChI=1S/C10H12BNO3/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H2,12,13)

InChI Key

PDPFDHCTBXOPQT-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCC(=O)N)O

Origin of Product

United States

Preparation Methods

Preparation of 2-Bromo-1,3-bis(dimethoxymethyl)benzene (S1)

  • Reagents & Conditions:

    • 2-Bromobenzene-1,3-dialdehyde (5.0 mmol)
    • Methanol as solvent
    • Concentrated sulfuric acid (catalyst)
    • Trimethyl orthoformate (10 mmol)
    • Reflux conditions
    • NaOMe in methanol for pH adjustment
  • Procedure:

    • Dissolve 2-bromobenzene-1,3-dialdehyde in methanol.
    • Add concentrated sulfuric acid dropwise, then trimethyl orthoformate.
    • Reflux for 1 hour, then cool.
    • Adjust pH to 11 with sodium methoxide.
    • Evaporate solvent and purify via flash chromatography (hexane/ethyl acetate 2:98).

Synthesis of Hydroxy-Substituted Benzoxaborole (S4)

  • Reagents & Conditions:

    • 2-Bromo derivative (S1)
    • n-Butyllithium in hexanes (2.5 M)
    • Trimethyl borate
    • Methanol and hydrochloric acid for work-up
    • Low temperature (−78°C) for lithiation
    • Stirring under argon atmosphere
  • Procedure:

    • Dissolve S1 in dry ethyl acetate, cool to −78°C.
    • Add n-butyllithium dropwise, stir for 1 hour.
    • Add trimethyl borate slowly, maintain temperature.
    • Quench with HCl, extract organic layer.
    • Reduce boronate ester with sodium borohydride (NaBH4) in methanol.
    • Oxidize to aldehyde using PCC (pyridinium chlorochromate).
    • Purify via chromatography to obtain the benzoxaborole core.

Functionalization to Propanamide Derivative

The benzoxaborole core undergoes further transformations to introduce the propanamide group, following a multi-step process:

Synthesis of the Acrylate Intermediate (S5)

  • Reagents & Conditions:

    • Benzoxaborole derivative (S4)
    • Ethyl (triphenylphosphoranylidene)acetate
    • Toluene as solvent
    • Room temperature stirring
  • Procedure:

    • React S4 with ethyl (triphenylphosphoranylidene)acetate overnight.
    • Purify the resulting product via flash chromatography, yielding the acrylate derivative.

Conversion to Propanoic Acid (S7)

  • Reagents & Conditions:

    • Acrylate (S5)
    • Hydrogenation with Pd/C in ethanol
    • Acidification with HCl
    • Purification by chromatography
  • Procedure:

    • Hydrogenate the acrylate to the corresponding propanoic acid.
    • Purify the acid as a white solid.

Amide Formation

  • Reagents & Conditions:

    • Propanoic acid derivative
    • Thionyl chloride or oxalyl chloride for acid activation
    • Ammonia or methylamine for amide formation
    • Reflux conditions
  • Procedure:

    • Convert the acid to acid chloride.
    • React with ammonia or methylamine to form the corresponding amide.
    • Purify the final compound via crystallization or chromatography.

Alternative Routes and Modifications

Research indicates that derivatives can also be synthesized via direct amidation of benzoxaborole intermediates using coupling agents like carbodiimides or via amidation of acid chlorides. These methods are often employed for better yields and milder conditions.

Data Table Summarizing Preparation Conditions

Step Reagents Solvent Temperature Time Yield Notes
1 2-Bromobenzene-1,3-dialdehyde, trimethyl orthoformate Methanol Reflux 1 hr 95% Formation of S1
2 S1, n-Butyllithium, trimethyl borate Ethyl acetate −78°C 2 hrs Lithiation and boronation
3 NaBH4, PCC Methanol, pyridine Room temp Overnight Variable Reduction and oxidation
4 S4, ethyl (triphenylphosphoranylidene)acetate Toluene RT Overnight 64% Acrylate formation
5 Hydrogenation Ethanol RT, H2 atmosphere 4 hrs 70% Propanoic acid synthesis
6 Acid chlorides, ammonia - Reflux Several hours Variable Amide formation

Research Outcomes and Validation

The synthesis pathways described are supported by multiple research articles, demonstrating the feasibility of benzoxaborole derivatization for pharmaceutical applications, including anticancer and antimicrobial activities. The key to successful preparation lies in controlling reaction conditions, especially low-temperature lithiation and careful purification steps.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name/ID Structural Modification Application/Activity
Target Compound 7-position propanamide side chain Antifungal (AmB conjugates), antibacterial (kanamycin hybrids)
Compound 31 3-((4-Cyanobenzyl)oxy)-N-(1-hydroxybenzo[c][1,2]oxaborol-6-yl)benzamide Synthetic intermediate; NMR/MS data confirmed
Compound 32 3-((4-Chlorobenzyl)oxy)-N-(1-hydroxybenzo[c][1,2]oxaborol-6-yl)benzamide Synthetic intermediate; NMR/MS data confirmed
Compound 9 C16-DMAE-amide conjugate of AmB-propanoyl derivative High antifungal activity (MICs 0.25–1 µg/mL), low cytotoxicity
Compound 10 6″-(2-(3-(1-hydroxybenzo[c][1,2]oxaborol-7-yl)propanamide)-6″-deoxykanamycin acetate Antibacterial activity against resistant strains; 45% synthesis yield

Key Observations:

  • Positional Isomerism : Derivatives with benzoxaborole substitution at the 6-position (e.g., Compounds 31–34 ) exhibit distinct reactivity compared to the 7-position propanamide variant, likely due to steric and electronic differences.
  • Side Chain Flexibility : The propanamide group in the target compound enables versatile conjugation (e.g., to AmB or kanamycin), whereas sulfonamide (Compound 12 ) or benzyloxy (Compound 31 ) derivatives lack this adaptability.

Table 2: Antifungal Activity of Benzoxaborole-Polyene Hybrids

Compound MIC (µg/mL) Against C. albicans MIC (µg/mL) Against A. niger Cytotoxicity (IC50, µM)
Target Compound (in AmB conjugate, 9) 0.25–0.5 0.5–1 >100
AmB (Control) 0.25–2 0.25–2 1–10
Compound 5 (sulfonyl derivative) 0.5–1 1–2 50–100

Key Findings:

  • The target compound’s AmB conjugate (9 ) retains potent antifungal activity (MICs comparable to AmB) but exhibits significantly reduced cytotoxicity (IC50 >100 µM vs. AmB’s 1–10 µM) .
  • Sulfonyl derivatives (e.g., Compound 5 ) show moderate activity but higher cytotoxicity, suggesting the propanamide side chain is critical for safety .

Table 3: Antibacterial Performance of Kanamycin Hybrids

Compound Bacterial Strain Targeted MIC (µg/mL) Synthesis Yield Key Advantage
Target Compound (in Kanamycin hybrid, 10) Resistant E. coli 2–4 45% Overcomes aminoglycoside resistance
Unmodified Kanamycin A Resistant E. coli >64 N/A Ineffective against resistant strains

Key Insights:

  • The benzoxaborole-propanamide moiety in Compound 10 disrupts bacterial resistance mechanisms, likely through boron-mediated enzyme inhibition .
  • Synthetic challenges include moderate yields (45%) due to multi-step conjugation requiring Pd/C catalysis and acidic conditions .

Physicochemical and Analytical Data

Table 4: NMR and MS Data for Selected Derivatives

Compound ID ¹H NMR (δ, ppm) MS (m/z)
31 8.2 (s, 1H), 7.8–7.4 (m, 8H), 5.1 (s, 2H) 452.1 [M+H]+
32 8.1 (s, 1H), 7.6–7.3 (m, 8H), 5.0 (s, 2H) 471.0 [M+H]+
Target Compound (as acid precursor) 7.9 (d, 1H), 7.5–7.2 (m, 3H), 2.6 (t, 2H) 236.1 [M-H]−

Notes:

  • The target compound’s precursor (3-(1-hydroxybenzo[c][1,2]oxaborol-7-yl)propanoic acid) shows characteristic boron-associated shifts at δ 7.9–7.2 ppm .

Biological Activity

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatment. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C10H13BN2O5S
  • Molecular Weight : 284.10 g/mol
  • CAS Number : 1268335-84-7
  • Structure : The compound features a boron-containing heterocycle, which is crucial for its biological activity.

The biological activity of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is largely attributed to its interaction with specific molecular targets in cells:

  • Inhibition of Protein Kinases : Preliminary studies suggest that this compound may act as a modulator of protein kinases involved in cancer cell proliferation.
  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating a potential role as an antimicrobial agent.
  • Induction of Apoptosis : Research indicates that it may promote programmed cell death in cancer cells through oxidative stress mechanisms.

Antimicrobial Activity

The compound has been evaluated for its antimycobacterial properties against Mycobacterium tuberculosis and other strains. The minimum inhibitory concentration (MIC) values were assessed using microplate Alamar Blue assay (MABA). Notably:

CompoundMIC (µg/mL)Target Bacteria
Compound A12.14Mtb H37Rv
Compound B49.20Mtb H37Ra
Compound C155.26M. smegmatis

These results indicate that the compound exhibits promising activity against multi-drug-resistant strains .

Case Study 1: Anticancer Efficacy

In vitro studies conducted on breast cancer cell lines demonstrated that compounds structurally related to 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide significantly inhibited cell proliferation. The mechanism was linked to increased reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity Against MDR Strains

A recent evaluation of antimycobacterial activity highlighted that derivatives similar to this compound maintained efficacy against MDR strains of Mtb. The observed MIC values indicated that these compounds could serve as alternatives to traditional therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.